5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid
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Description
5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid is a chemical compound with the molecular formula C6H3F3O3S . It is a derivative of furan-2-carboxylic acid, which is an aromatic heterocyclic compound containing a furan ring carrying a carboxyl group .
Molecular Structure Analysis
The molecular structure of 5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid involves a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The furan ring carries a carboxyl group (COOH) and a trifluoromethylsulfanyl group (CF3S), which is a sulfur analog of the trifluoromethyl group .Physical And Chemical Properties Analysis
5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid has a molecular weight of 212.15 . The acidity of trifluoromethyl derivatives is generally higher than that of analogous fluorine substituted molecules .Scientific Research Applications
Enzyme-Catalyzed Synthesis and Catalytic Applications
One study highlights the controlled synthesis of furan carboxylic acids , such as 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF) using a dual-enzyme cascade system. This process utilizes the catalytic promiscuity of alcohol dehydrogenases (ADHs) and incorporates an internal recycling mechanism for hydrogen peroxide, a byproduct, achieving yields over 95% (Hao‐Yu Jia et al., 2019).
Biomass-Derived Platform Chemicals
Furan-2,5-dicarboxylic acid (FDCA) is highlighted as a biobased platform chemical for producing polymers, showcasing the potential of biomass-derived products in replacing petroleum-based counterparts. This has been evidenced by enzyme-catalyzed oxidation processes that efficiently convert 5-hydroxymethylfurfural (HMF) into FDCA at ambient conditions (W. Dijkman et al., 2014).
Conversion of Biomass-Derived 5-(Chloromethyl)furfural
Another research application involves the conversion of biomass-derived 5-(chloromethyl)furfural (CMF) into acid chloride derivatives of furan-2-carboxylic acid and furan-2,5-dicarboxylic acid (FDCA), showcasing their utility as intermediates for producing biofuels and polymers (S. Dutta et al., 2015).
Catalysis and Polymer Synthesis
Research on supported 4-carboxybenzyl sulfamic acid on magnetic nanoparticles demonstrates its use as a catalyst for synthesizing furan-2(5H)-one derivatives, a process that underscores the potential of furan derivatives in fine chemical production with high catalytic activity and reusability (M. Khodaei et al., 2018).
Environmental and Ecotoxicological Assessments
Furthermore, studies have been conducted on the environmental and ecotoxicological impacts of the production chain of FDCA, evaluating the soil toxicity and potential risks associated with biomass-derived chemical building blocks. Such assessments help in understanding the environmental footprint of bio-based chemicals and their derivatives (Guangquan Chen et al., 2016).
properties
IUPAC Name |
5-(trifluoromethylsulfanyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O3S/c7-6(8,9)13-4-2-1-3(12-4)5(10)11/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVMUFPUISRTAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)SC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Trifluoromethyl)sulfanyl]furan-2-carboxylic acid |
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